molecular formula C9H19ClO4S B13493092 2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13493092
M. Wt: 258.76 g/mol
InChI Key: BGHICZXBPKWMIZ-UHFFFAOYSA-N
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Description

2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO4S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is of interest in various chemical research and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(Pentyloxy)ethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

[ \text{C9H19O3} + \text{ClSO3H} \rightarrow \text{C9H19ClO4S} + \text{H2O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.

Common Reagents and Conditions

    Amines: React with the sulfonyl chloride to form sulfonamides.

    Alcohols: React to form sulfonate esters.

    Thiols: React to form sulfonate thioesters.

    Water: Causes hydrolysis to sulfonic acid and hydrochloric acid.

Major Products Formed

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonate Thioesters: Formed from reactions with thiols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent for the synthesis of sulfonamides, sulfonate esters, and other derivatives.

    Biology: In the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile displaces the chlorine atom, forming a new bond with the sulfur atom. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.

    Ethanesulfonyl Chloride: Similar structure but with a shorter carbon chain.

    Butanesulfonyl Chloride: Similar structure but with a different alkyl group.

Uniqueness

2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride is unique due to its specific structure, which includes a pentyloxyethoxy group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications that other sulfonyl chlorides may not be able to fulfill.

Properties

Molecular Formula

C9H19ClO4S

Molecular Weight

258.76 g/mol

IUPAC Name

2-(2-pentoxyethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H19ClO4S/c1-2-3-4-5-13-6-7-14-8-9-15(10,11)12/h2-9H2,1H3

InChI Key

BGHICZXBPKWMIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCOCCS(=O)(=O)Cl

Origin of Product

United States

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